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EDO (DOPANT)

OLED manufacturing p-dopant thermal stability vacuum thermal evaporation

EDO (DOPANT), bearing CAS Registry Number 174286-08-9, is a commercial small-molecule chemical reagent engineered for the electrical doping of organic semiconductors (OSCs). Database records list its molecular formula as C23H24N2O2 and its molecular weight as 360.45 g/mol.

Molecular Formula C32H52O2
Molecular Weight 0
CAS No. 174286-08-9
Cat. No. B1181636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEDO (DOPANT)
CAS174286-08-9
SynonymsEDO (DOPANT)
Molecular FormulaC32H52O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDO (DOPANT) CAS 174286-08-9 for OLED Procurement: Technical Baseline and Sourcing Context


EDO (DOPANT), bearing CAS Registry Number 174286-08-9, is a commercial small-molecule chemical reagent engineered for the electrical doping of organic semiconductors (OSCs). Database records list its molecular formula as C23H24N2O2 and its molecular weight as 360.45 g/mol . The compound is classified as a p-type molecular dopant intended for co-evaporation or solution-based incorporation into hole-transport layers (HTLs) of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic thermoelectric devices . Its primary function is to modulate carrier concentration, shift the Fermi level, and enhance charge transport properties of the host semiconductor matrix through charge-transfer interactions .

P-type dopant for organic semiconductor HTL engineering
Co-evaporation compatible (vacuum thermal evaporation)
Solution-processable for OFET and thermoelectric devices

Why EDO (DOPANT) Cannot Be Directly Substituted with F4-TCNQ, HAT-CN, or MoO3 in OLED Manufacturing


Generic substitution among p-type OLED dopants is contraindicated because dopant performance is intrinsically coupled to molecular electronic structure, thermal stability during vacuum thermal evaporation (VTE), and diffusion propensity within the amorphous host matrix. The workhorse dopant F4-TCNQ suffers from high volatility and a poor sticking coefficient, complicating precise doping-level control and causing vacuum-system cross-contamination [1]. HAT-CN, while effective in certain architectures, has been reported to decrease conductivity in NPB hosts under specific processing conditions due to interfacial diffusion rather than genuine p-type doping [2]. MoO3, an inorganic alternative, introduces potential metal-ion diffusion and batch-to-batch variability in evaporation behavior [3]. These process-stability and reliability gaps create a quantifiable procurement rationale for evaluating dopants with differentiated volatility, thermal robustness, and molecular-weight-driven diffusion resistance profiles—dimensions where EDO (DOPANT) is positioned as a candidate offering distinct advantages over legacy alternatives.

F4-TCNQ high volatility and poor sticking coefficient may cause sublimation-rate instability and chamber contamination.
HAT-CN interfacial diffusion can lower conductivity in NPB hosts, acting more as diffusing layer than genuine p-dopant.
MoO3 may introduce metal-ion diffusion and batch-dependent evaporation behaviour, reducing process reproducibility.

EDO (DOPANT) Procurement Evidence: Quantitative Differentiation Versus F4-TCNQ, HAT-CN, and MoO3


Thermal Stability and Evaporation Control: EDO (DOPANT) Versus F4-TCNQ in Vacuum Thermal Evaporation

Precise control of doping concentration during co-evaporation is critical for OLED manufacturing yield. The legacy p-dopant F4-TCNQ (molecular weight 276 g/mol) suffers from high vapor pressure and a poor sticking coefficient on chamber walls, causing severe sublimation-rate instability and cross-contamination of vacuum systems [1]. F4-TCNQ exhibits a 1 ± 0.4% weight loss at only 268 °C and an evaporation temperature of 90 ± 10 °C at 10⁻⁷ mbar [2]. Higher molecular weight dopants structurally analogous to EDO (DOPANT) (MW 360.45 g/mol) are designed to exhibit substantially higher evaporation temperatures and reduced outgassing, enabling more reproducible doping profiles in multi-layer OLED stacks. EDO (DOPANT) belongs to a class of dopants engineered to mitigate the volatility limitations inherent to small-molecule acceptors like F4-TCNQ [1].

Thermal stab.
Class-level
F4-TCNQ: MW 276, TGA 1% loss at 268°C, evap. T 90°C at 10⁻⁷ mbar. EDO MW 360.45 (data not disclosed).
Higher MW may predict improved evaporation stability and reduced outgassing.
Evaporation data for EDO not publicly available; verify empirically.
OLED manufacturing p-dopant thermal stability vacuum thermal evaporation doping level control

Diffusion Resistance and Device Lifetime: Higher Molecular Weight Dopants Versus Small-Molecule F4-TCNQ

Dopant diffusion from the hole-transport layer into adjacent emissive or blocking layers is a well-documented degradation mechanism that reduces OLED operational lifetime. Small-molecule dopants such as F4-TCNQ (MW 276 g/mol) exhibit rapid thermal diffusion and electric-field-induced drift under typical device operating conditions, limiting device lifetimes to approximately 3,000 hours in certain architectures [1]. Increasing molecular weight to 448 g/mol (BAPD) has been shown to reduce diffusion tendency and improve thermal stability, with BAPD exhibiting a TGA weight loss of 1 ± 0.4% at 403 °C versus 268 °C for F4-TCNQ [2]. EDO (DOPANT), with MW 360.45 g/mol, occupies an intermediate molecular-weight range that is expected, on a class-level basis, to provide enhanced diffusion resistance compared to F4-TCNQ while maintaining sufficient doping efficiency [2].

Diffusion resist.
Class-level
F4-TCNQ MW 276, TGA 268°C; BAPD MW 448, TGA 403°C. EDO MW 360.45 intermediate.
Intermediate MW may reduce diffusion tendency vs small-molecule acceptors.
Diffusion coefficients and lifetime data for EDO not reported.
OLED lifetime dopant diffusion molecular weight engineering device stability

Doping-Induced Conductivity Enhancement: p-Type Doping Efficiency of EDO-Class Dopants in Polymer Hosts

Effective p-doping must generate sufficient free hole density to reduce ohmic losses across the HTL. In polymer semiconductor systems employing EDOT-containing hosts, HOMO-to-HOMO electron transfer doping strategies have demonstrated conductivity increases of four orders of magnitude, reaching maximum values of 10 S m⁻¹ at very low doping ratios of 8 mol% [1]. Mott–Schottky analysis confirmed a two-orders-of-magnitude increase in free charge carrier density and a one-order-of-magnitude increase in charge carrier mobility upon doping [1]. EDO (DOPANT) is designed as a p-dopant for organic semiconductors, including EDOT-based polymer systems, and belongs to this class of high-efficiency molecular dopants capable of achieving comparable conductivity enhancements at low doping concentrations .

Conductivity
Class-level
Undoped OSCs ~10⁻¹⁴ S/cm; p-doped 10⁻⁶–10⁻² S/cm (6–12 orders increase) at 4–10 mol% doping.
Class-level efficiency supports charge-transport improvement through p-doping.
Host-specific conductivity data for EDO not available; validate per matrix.
electrical conductivity p-type doping efficiency organic semiconductor OLED charge injection

Reduced Parasitic Absorption: Optical Transparency Advantage of Non-HAT-CN Dopant Chemistries

Strong electron-acceptor dopants can introduce parasitic optical absorption in the visible and near-infrared (NIR) regions due to charge-transfer complex formation, reducing OLED outcoupling efficiency. HAT-CN and F4-TCNQ are known to generate polaron absorption bands in doped films that overlap with device emission wavelengths [1]. Recent studies on optimized p-dopant chemistries have identified low-absorption, wide-bandgap materials as critical for maintaining optical transparency in doped transport layers [2]. EDO (DOPANT), as a benzoxazolamine-derived dopant rather than a TCNQ- or hexaazatriphenylene-based acceptor, is structurally distinct from HAT-CN and F4-TCNQ and is positioned within a class of dopants engineered for reduced visible-NIR absorption during operation [2].

Optical transpar.
Class-level
F4-TCNQ/HAT-CN induce polaron absorption 500–1500 nm. EDO benzoxazolamine core structurally distinct.
Structural distinction may reduce parasitic absorption, preserving outcoupling efficiency.
Comparative absorption spectra for EDO-doped films needed.
parasitic absorption optical transparency OLED outcoupling efficiency charge-transfer absorption

EDO (DOPANT) Optimal Deployment Scenarios in OLED R&D and Manufacturing


Vacuum-Processed p-i-n OLEDs Requiring Stable Dopant Sublimation Rates

EDO (DOPANT) is best deployed in vacuum thermal evaporation (VTE) processes where stable, reproducible sublimation rates are essential for precise doping-concentration control. Its higher molecular weight (360.45 g/mol) compared to F4-TCNQ (276 g/mol) predicts reduced volatility and more stable evaporation profiles, minimizing the risk of chamber contamination and doping-concentration drift that plague F4-TCNQ-based processes [1]. This makes EDO (DOPANT) particularly suitable for multi-layer p-i-n OLED architectures used in smartphone and large-area TV display manufacturing, where batch-to-batch consistency is a critical quality metric.

Long-Lifetime OLEDs Where Dopant Diffusion Must Be Minimized

OLED devices targeting operational lifetimes exceeding 10,000 hours require dopants with minimal diffusion from the HTL into the emissive layer. The intermediate molecular weight of EDO (DOPANT) positions it in a class of dopants engineered for reduced diffusion tendency compared to low-MW alternatives such as F4-TCNQ, which has been shown to limit device lifetimes to approximately 3,000 hours in certain architectures due to dopant migration [1]. This scenario is relevant for automotive OLED displays, solid-state lighting panels, and other applications where long-term luminance stability is paramount.

Comparative Dopant Screening in Organic Semiconductor Research

Academic and industrial R&D laboratories engaged in systematic dopant screening for novel host-dopant pairs benefit from EDO (DOPANT) as a structurally distinct p-dopant candidate. Its benzoxazolamine core differs from the TCNQ, hexaazatriphenylene, and metal-oxide families, providing a complementary electronic structure for studying host-dopant charge-transfer energetics, doping efficiency, and film morphology [1]. This enables head-to-head comparative studies in controlled device architectures to establish dopant performance rankings for specific host materials.

Solution-Processed Organic Electronic Devices Requiring Controlled Doping Profiles

EDO (DOPANT) can be integrated via solution-processing routes such as spin-coating or inkjet printing for organic field-effect transistors (OFETs) and organic thermoelectric devices. Solution-processed doping using higher-MW dopants enables better control over dopant distribution and reduced post-deposition migration compared to small-molecule alternatives [1]. Device architectures employing EDOT-containing polymer hosts are particularly compatible, as HOMO-level alignment facilitates efficient charge transfer and conductivity enhancement at low doping concentrations.

Application
Selection Property
Validation Focus
Vacuum-processed p-i-n OLED doping
Higher molecular weight for reduced volatility
Sublimation rate reproducibility
Long-lifetime OLED research
Intermediate MW diffusion resistance
HTL-EML interface stability
Organic semiconductor dopant screening
Benzoxazolamine core structure
Host-dopant charge-transfer energetics
Solution-processed OFET/thermoelectric doping
Solution-processable, controlled distribution
Post-deposition migration control
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